molecular formula C6H6BrNO2S B1631722 Ethyl 5-bromothiazole-4-carboxylate CAS No. 61830-23-7

Ethyl 5-bromothiazole-4-carboxylate

Cat. No. B1631722
M. Wt: 236.09 g/mol
InChI Key: QKZGUSXVOYLZTM-UHFFFAOYSA-N
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Patent
US08344154B2

Procedure details

5-Bromo-4-ethoxycarbonylthiazole (18.64 g) was dissolved in 80 ml of DMF. Triethylamine (22 ml), 16.7 ml of ethynyltrimethylsilane, 960 mg of copper(I) iodide, and 1.11 g of bis(triphenylphosphine)palladium(II) dichloride were added in that order to the solution, and the mixture was stirred at 90° C. under an argon atmosphere for one hr. Water (80 ml), 160 ml of ethyl acetate and 160 ml of hexane were added to the reaction solution, and the mixture was washed with (brine+aqueous hydrochloric acid), sodium bicarbonate water, and brine in that order. Activated carbon and anhydrous magnesium sulfate were added to the organic layer, and the mixture was filtered and was concentrated under the reduced pressure to give 16.45 g of the title compound.
Quantity
18.64 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
960 mg
Type
catalyst
Reaction Step Two
Quantity
1.11 g
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CC)CC)C.[C:19]([Si:21]([CH3:24])([CH3:23])[CH3:22])#[CH:20].O>CN(C=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[CH2:10]([O:9][C:7]([C:3]1[N:4]=[CH:5][S:6][C:2]=1[C:20]#[C:19][Si:21]([CH3:24])([CH3:23])[CH3:22])=[O:8])[CH3:11] |^1:35,54|

Inputs

Step One
Name
Quantity
18.64 g
Type
reactant
Smiles
BrC1=C(N=CS1)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
copper(I) iodide
Quantity
960 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.11 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. under an argon atmosphere for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with (brine+aqueous hydrochloric acid), sodium bicarbonate water, and brine in that order
ADDITION
Type
ADDITION
Details
Activated carbon and anhydrous magnesium sulfate were added to the organic layer
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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